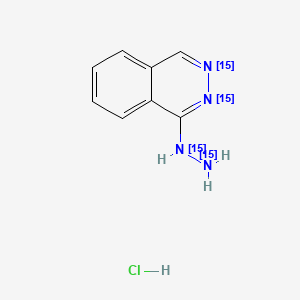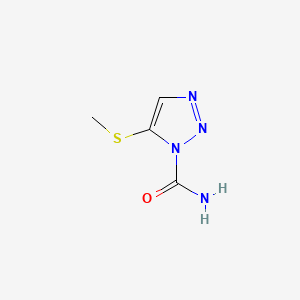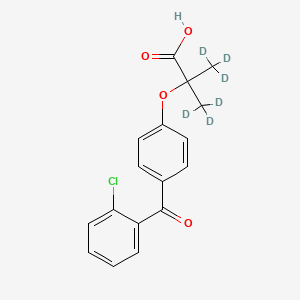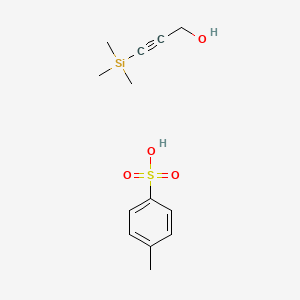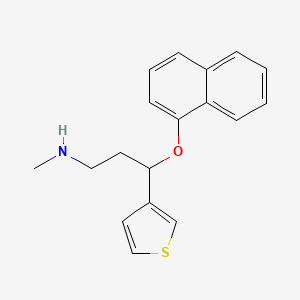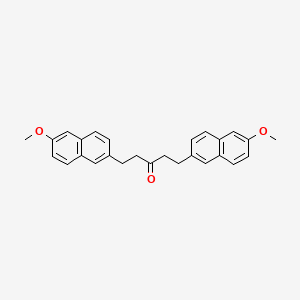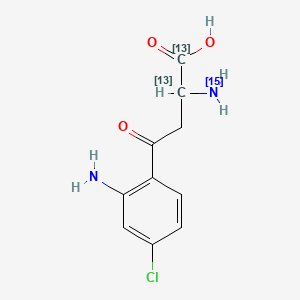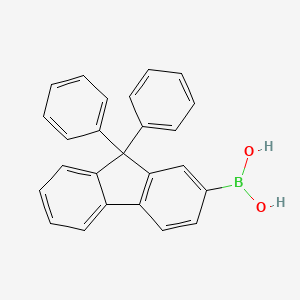
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid
Overview
Description
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid is an organic compound with the chemical formula C25H19BO2. It is a white solid powder that is soluble in organic solvents such as dichloromethane, acetonitrile, and chloroform . This compound is an important intermediate in organic synthesis and is known for its high fluorescence efficiency, making it useful in optoelectronic devices .
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This allows them to modulate the activity of their targets, leading to changes in cellular processes.
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including suzuki coupling reactions .
Pharmacokinetics
The compound has a predicted density of 1.28±0.1 g/cm3 and a boiling point of 546.3±60.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that the compound has a high fluorescence efficiency and can be used as a fluorescent material in optoelectronic devices .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid. For instance, the compound should be stored in an inert atmosphere at room temperature . It is also important to note that as an organic compound, it may pose certain toxicity and irritancy risks to humans . Therefore, appropriate protective measures should be taken when handling this compound.
Biochemical Analysis
Biochemical Properties
Boronic acids are known to interact with various biomolecules, particularly enzymes and proteins, through the formation of reversible covalent bonds .
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable under normal conditions .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid can be synthesized through the reaction of phenylboronic acid with fluoren-2-aldehyde . The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boron-containing hydrocarbons.
Substitution: It participates in Suzuki-Miyaura coupling reactions, where it reacts with halides to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dichloromethane . Major products formed from these reactions include boronic esters, boronic acids, and various substituted fluorenes .
Scientific Research Applications
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid can be compared with other similar compounds such as:
9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: This compound has similar applications in organic synthesis but differs in its substituent groups, which can affect its reactivity and solubility.
9,9-Dioctylfluorene-2-boronic acid: This compound is used in the synthesis of materials for organic solar cells and has different physical properties due to its longer alkyl chains.
The uniqueness of this compound lies in its high fluorescence efficiency and its versatility as an intermediate in various synthetic processes .
Properties
IUPAC Name |
(9,9-diphenylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFALCJMNUHBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258947 | |
| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400607-31-0 | |
| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400607-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Diphenylfluorene-2-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



